4-Methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride
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Overview
Description
4-Methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride is a synthetic organic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functional group modifications. For instance, the Fischer indole synthesis can be employed, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole nucleus . Subsequent steps involve methylation and methoxylation to introduce the 7-methyl and 4-methoxy groups, respectively.
Industrial Production Methods: Industrial production may utilize similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions are common in the indole ring, especially at positions 3 and 5, due to the electron-rich nature of the indole system.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) in sulfuric acid (H₂SO₄).
Major Products:
- Oxidation can yield 4-methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid derivatives with aldehyde or acid functionalities.
- Reduction typically produces alcohol derivatives.
- Substitution reactions can introduce various functional groups like halogens or nitro groups at specific positions on the indole ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its indole structure, which is common in many biologically active molecules.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. The indole ring can mimic natural substrates of enzymes or receptors, allowing it to modulate biological pathways. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation, affecting neurological functions.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter with a similar indole structure.
Uniqueness: 4-Methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives. Its methoxy and methyl groups can influence its binding affinity and specificity towards biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-6-3-4-9(15-2)7-5-8(11(13)14)12-10(6)7;/h3-4,8,12H,5H2,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMWUUMIGQUGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)CC(N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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